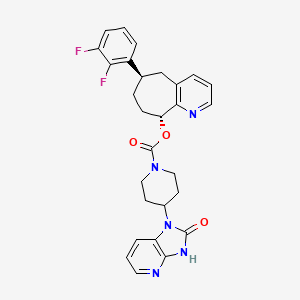

BMS-846372

Description

Properties

IUPAC Name |

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNYPRIWWJSQTR-UZUQRXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS-846372 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohol intermediates to ketones using Swern oxidation.

Reduction: Enantioselective reduction of cyclohepta[b]pyridine-5,9-dione.

Substitution: Palladium-catalyzed alpha-arylation to form carbon-carbon bonds.

Common Reagents and Conditions

Swern Oxidation: Utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) for the oxidation of alcohols to ketones.

Palladium-Catalyzed Reactions: Employs palladium catalysts for alpha-arylation reactions.

Major Products Formed

The major products formed from these reactions include the key intermediates and the final compound, this compound, with high enantiomeric purity .

Scientific Research Applications

BMS-846372 has several scientific research applications, including:

Mechanism of Action

BMS-846372 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is composed of the calcitonin receptor-like receptor and receptor activity-modifying protein type 1. By blocking the binding of the calcitonin gene-related peptide to its receptor, this compound prevents the downstream signaling that leads to migraine symptoms .

Comparison with Similar Compounds

BIBN4096BS

Telcagepant (MK-0974)

BMS-694153

- Profile : Potent CGRP antagonist with rapid intranasal exposure but poor oral bioavailability (<10% in rats/monkeys) .

- Efficacy : 31% inhibition in marmoset facial blood flow model (oral) vs. >50% for this compound .

- Key difference : Structural modifications in this compound (pyridine-fused cyclopentane core) enhance permeability and oral absorption .

Compound 11 (Precursor to this compound)

- Profile : High affinity but poor solubility due to caprolactam structure .

- Modification : Replacement with a carbamate core and pyridine-fused cyclopentane in this compound improved solubility and bioavailability .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Research Findings and Clinical Implications

Biological Activity

BMS-846372 is a potent, orally active antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed primarily for the treatment of migraines. The compound emerged from a need for effective migraine therapies that possess both high oral bioavailability and strong efficacy. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical and clinical findings.

CGRP is a neuropeptide that plays a critical role in the pathophysiology of migraines by promoting vasodilation and neurogenic inflammation. This compound acts as an antagonist at the CGRP receptor, inhibiting the actions of CGRP. This blockade helps reduce migraine frequency and severity by preventing the vasodilatory effects associated with CGRP signaling.

Binding Affinity and Functional Activity

This compound exhibits a high binding affinity for the human CGRP receptor, with an inhibition constant () of 0.070 ± 0.021 nM . Its functional antagonism was confirmed through cAMP production assays in SK-N-MC cells, where it showed an IC50 value of 0.22 ± 0.05 nM, indicating its potency in blocking CGRP-mediated signaling .

Oral Bioavailability

The pharmacokinetic profile of this compound demonstrates significant oral bioavailability across various species:

- Rat: 29%

- Dog: 34%

- Cynomolgus Monkey: 38%

This bioavailability is attributed to its favorable permeability characteristics (PAMPA values ranging from 880 to 1500 nm/s) and metabolic stability, with 74% of the compound remaining after 10 minutes in human liver microsomes .

Efficacy in Animal Models

In preclinical studies involving marmoset models of migraine, this compound exhibited strong exposure-dependent efficacy, achieving over 50% inhibition of migraine-like symptoms . The compound's effectiveness was comparable to established treatments such as sumatriptan, providing a promising alternative for migraine management.

Safety Profile

This compound demonstrated an acceptable safety profile with minimal off-target effects during extensive receptor and ion channel screening assays. At a concentration of 10 μM, it showed no significant liabilities across a variety of tested targets .

Q & A

Q. What is the synthetic pathway for BMS-846372, and what key reactions are involved?

this compound is synthesized through a multi-step process starting from compound 6. Key reactions include bromination (compound 6 → 7), sequential transformations (compound 7 → 9 → 10 → 11), and a gold-catalyzed condensation-cyclization-aromatization sequence to form the final heterocyclic scaffold . Methodological optimization involves monitoring reaction intermediates via LC-MS and adjusting stoichiometry to minimize side products .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical for structural confirmation. Purity is assessed via HPLC (>98%), with retention times cross-validated against synthetic intermediates. Infrared (IR) spectroscopy may identify functional groups like amides or aromatic systems .

Q. What in vitro assays are used to assess CGRP receptor antagonism?

Functional assays include cAMP inhibition in HEK-293 cells expressing human CGRP receptors. EC₅₀ values are calculated using dose-response curves (0.1–100 nM range), with reference antagonists like telcagepant as controls. Radioligand binding assays (³H-BMS-846372) validate competitive displacement .

Q. How to validate target engagement of this compound in animal models?

Use microdialysis in rodent trigeminovascular systems to measure CGRP release post-administration. Pharmacodynamic markers (e.g., plasma protein extravasation) are quantified via Evans blue dye assays. Include sham-treated controls and dose-escalation cohorts (1–30 mg/kg) to establish exposure-response relationships .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent purity, catalyst batch) meticulously. Provide full spectral data for intermediates in supplementary materials. Cross-validate synthetic routes using independent labs, adhering to IUPAC nomenclature and reporting yield variability (±5%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Optimize catalyst loading (e.g., AuCl₃ at 2 mol%) and solvent systems (e.g., DMF/THF mixtures). Use design of experiments (DoE) to screen parameters like temperature (80–120°C) and reaction time (12–48 hr). Purification via column chromatography with gradient elution improves recovery .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Conduct species-specific receptor affinity profiling (human vs. rodent CGRP receptors). Adjust for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) using hepatocyte assays. Triangulate data with translational biomarkers (e.g., PET imaging of receptor occupancy) .

Q. How to design a study comparing this compound with other CGRP antagonists?

Use a blinded, randomized crossover design in migraine models. Primary endpoints: latency to pain relief and recurrence rates. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (AUC₀–₂₄) with efficacy. Statistical analysis via ANOVA with post-hoc Tukey tests .

Q. How to address solubility issues in formulation without altering efficacy?

Screen co-solvents (e.g., PEG-400, Captisol®) and solid dispersion techniques. Assess stability via accelerated testing (40°C/75% RH for 3 months). Maintain bioequivalence using crossover studies in healthy volunteers, comparing AUC and Cₘₐₓ to the reference formulation .

Q. What statistical approaches are suitable for analyzing dose-response data?

Non-linear regression (e.g., four-parameter logistic model) fits dose-response curves. Use the Akaike Information Criterion (AIC) to compare models. For outliers, apply Grubbs’ test or robust regression. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

Q. Methodological Notes

- Data Contradictions : Use sensitivity analyses to identify confounding variables (e.g., batch effects in synthesis) .

- Ethical Compliance : Adhere to ICH guidelines for preclinical studies and obtain IRB approval for human tissue use .

- Literature Review : Prioritize primary sources from journals like Journal of Medicinal Chemistry and validate claims via independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.